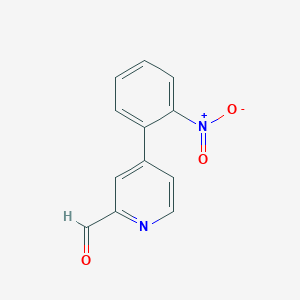
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is a chemical compound with the molecular formula C12H10N4O2This compound is notable for its applications as a pH indicator and a palladium reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-pyridinecarboxaldehyde, 4-(2-aminophenyl)- .
Aplicaciones Científicas De Investigación
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For example, as a pH indicator, it changes color in response to changes in pH due to the protonation or deprotonation of the pyridine ring . In reactions involving palladium, it acts as a ligand, coordinating with the metal to facilitate catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carboxaldehyde: This compound is similar in structure but lacks the nitrophenyl group.
Pyridine-4-carboxaldehyde: Another isomer, differing in the position of the aldehyde group, used in similar chemical reactions.
Uniqueness
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is unique due to the presence of both the pyridine ring and the nitrophenyl group, which confer specific chemical properties and reactivity. This makes it particularly useful as a pH indicator and in palladium-catalyzed reactions .
Propiedades
Número CAS |
55218-77-4 |
|---|---|
Fórmula molecular |
C12H8N2O3 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
4-(2-nitrophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-7-9(5-6-13-10)11-3-1-2-4-12(11)14(16)17/h1-8H |
Clave InChI |
JLKYXQGIKYKREC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
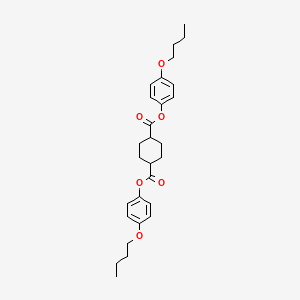
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
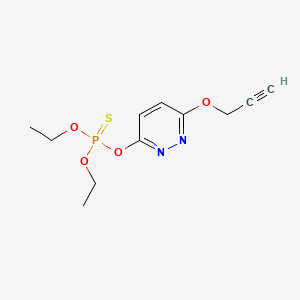
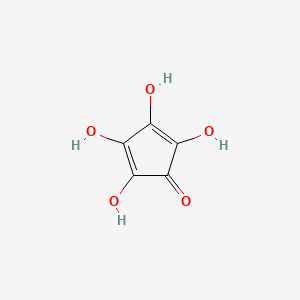
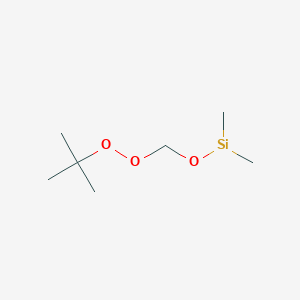
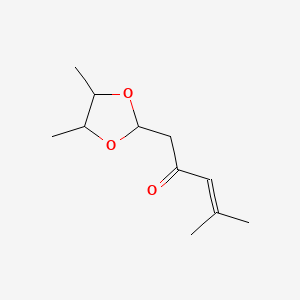
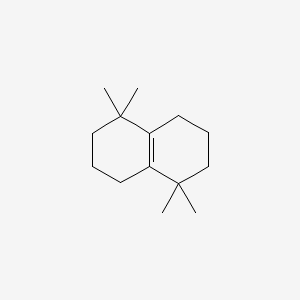
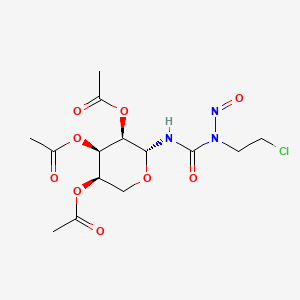
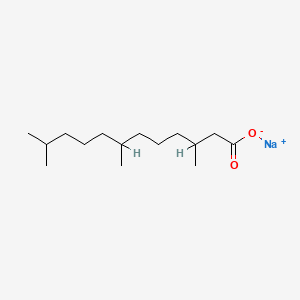
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
